Wulfenioidin H
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Overview
Description
Wulfenioidin H is a diterpenoid compound isolated from the plant Orthosiphon wulfenioides. It exhibits significant biological activity, particularly against the Zika virus (ZIKV), by inhibiting the expression of the ZIKV envelope (E) protein . The molecular formula of this compound is C21H28O3, and it has a molecular weight of 328.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Wulfenioidin H involves complex organic reactions due to its polycyclic structure with multiple chiral centers and substituents. One of the proposed synthetic routes includes the Diels-Alder reaction, which is used to form the core structure of the compound . The synthesis also involves oxidation reactions to introduce the necessary functional groups .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis due to the compound’s recent discovery and its potential pharmacological applications .
Chemical Reactions Analysis
Types of Reactions
Wulfenioidin H undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups and other oxygen-containing functional groups.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Wulfenioidin H has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against the Zika virus
Medicine: Potential therapeutic agent for treating Zika virus infections due to its ability to inhibit viral replication
Industry: Potential use in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Wulfenioidin F: Another diterpenoid isolated from Orthosiphon wulfenioides, also exhibits anti-Zika virus activity.
Wulfenioidin L: Demonstrates potential anti-Zika virus activity but faces fewer pharmacokinetic challenges compared to Wulfenioidin H.
Uniqueness
This compound is unique due to its specific mechanism of action against the Zika virus, targeting the viral envelope (E) protein . This specificity makes it a promising candidate for developing targeted antiviral therapies .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1R)-1-hydroxy-3-(2-methoxypropan-2-yl)-8,13,13-trimethyltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one |
InChI |
InChI=1S/C21H28O3/c1-13-9-10-14-12-16(20(4,5)24-6)18(22)21(23)17(14)15(13)8-7-11-19(21,2)3/h9-10,12,23H,7-8,11H2,1-6H3/t21-/m1/s1 |
InChI Key |
BXJAXSPVQMDFLZ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=C2CCCC([C@]3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
Canonical SMILES |
CC1=C2CCCC(C3(C2=C(C=C1)C=C(C3=O)C(C)(C)OC)O)(C)C |
Origin of Product |
United States |
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